6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol
Overview
Description
6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol typically involves multiple steps:
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition of Propargylamine: Propargylamine is added to the acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The N-propargylenaminones undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-(4-aminophenyl)pyrrolo[1,2-a]pyrazin-8-ol.
Scientific Research Applications
6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and antifungal properties.
Medicine: Investigated for its antitumor and kinase inhibitory activities, making it a candidate for drug development.
Mechanism of Action
The exact mechanism of action for 6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Kinase Inhibition: The compound may inhibit specific kinases, which are enzymes involved in cell signaling and regulation.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine derivatives: Exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
6-(4-Nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol is unique due to its specific structure, which combines a nitrophenyl group with a pyrrolopyrazine scaffold.
Properties
IUPAC Name |
6-(4-nitrophenyl)pyrrolo[1,2-a]pyrazin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-13-7-11(15-6-5-14-8-12(13)15)9-1-3-10(4-2-9)16(18)19/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOUWXRHNNDUAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C3N2C=CN=C3)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101245814 | |
Record name | Pyrrolo[1,2-a]pyrazin-8-ol, 6-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2034157-30-5 | |
Record name | Pyrrolo[1,2-a]pyrazin-8-ol, 6-(4-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2034157-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[1,2-a]pyrazin-8-ol, 6-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101245814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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